molecular formula C9H16O3 B095625 2-Hydroxyethyl cyclohexanecarboxylate CAS No. 16179-44-5

2-Hydroxyethyl cyclohexanecarboxylate

Cat. No.: B095625
CAS No.: 16179-44-5
M. Wt: 172.22 g/mol
InChI Key: HNBNKZUJQWPLIO-UHFFFAOYSA-N
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Description

2-Hydroxyethyl cyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is known for its use as a stabilizer, emulsifier, thickener, and wetting agent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and ethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxyethyl cyclohexanecarboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the preparation of biologically active compounds and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl cyclohexanecarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence the properties of the compounds it is mixed with. In biological systems, it may interact with enzymes and receptors, affecting their activity and function .

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Similar structure but lacks the hydroxyethyl group.

    Ethylene glycol: Contains the hydroxyethyl group but lacks the cyclohexane ring.

    Cyclohexanemethanol: Similar structure but lacks the ester group.

Uniqueness: 2-Hydroxyethyl cyclohexanecarboxylate is unique due to the presence of both the cyclohexane ring and the hydroxyethyl ester group. This combination imparts distinct physical and chemical properties, making it versatile for various applications .

Properties

IUPAC Name

2-hydroxyethyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBNKZUJQWPLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167239
Record name 2-Hydroxyethyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16179-44-5
Record name Cyclohexanecarboxylic acid, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16179-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl cyclohexanecarboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl cyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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